

N-Desmethylclozapine versus other atypical antipsychotics: a pharmacological comparison

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N-Desmethylclozapine vs. Other Atypical Antipsychotics: A Pharmacological Comparison

For Immediate Release to the Scientific Community

This guide provides a detailed pharmacological comparison of **N-desmethylclozapine** (NDMC), the primary active metabolite of clozapine, and other leading atypical antipsychotic drugs. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to delineate the unique pharmacological profile of NDMC.

Executive Summary

N-desmethylclozapine distinguishes itself from other atypical antipsychotics, including its parent compound clozapine, through a unique combination of receptor activities. Most notably, NDMC is a potent and efficacious partial agonist at the M1 muscarinic acetylcholine receptor, a characteristic not shared by most other atypical antipsychotics.[1][2] Furthermore, it exhibits partial agonist activity at dopamine D2 and D3 receptors, in contrast to the antagonist or inverse agonist properties of many other atypical agents at these sites.[3][4] These distinct pharmacological features may underlie the unique clinical efficacy of clozapine, particularly in treatment-resistant schizophrenia and in improving cognitive symptoms.[1]

Comparative Receptor Binding Affinities







The following table summarizes the in vitro receptor binding affinities (Ki, nM) of **N-desmethylclozapine** and other selected atypical antipsychotics for key central nervous system receptors. Lower Ki values indicate higher binding affinity. Data is compiled from various sources, with preference given to comprehensive studies utilizing standardized methodologies.



Receptor	N- Desmeth ylclozapi ne (Ki, nM)	Clozapine (Ki, nM)	Olanzapi ne (Ki, nM)	Risperido ne (Ki, nM)	Quetiapin e (Ki, nM)	Aripipraz ole (Ki, nM)
Dopamine						
D1	260	85	31	20	530	1100
D2	160	125	11	3.3	160	0.34
D3	4.8	10	49	10	29	0.8
D4	1.3	9	27	7	11	44
Serotonin						
5-HT1A	150	215	1000	210	230	4.4
5-HT2A	1.7	13	4	0.12	26	3.4
5-HT2C	1.1	5.7	11	47	110	15
5-HT6	6	4	10	300	33	214
5-HT7	19	7	19	240	20	39
Muscarinic						
M1	55[5]	1.9	2.5	1000	>1000	>1000
M2	>1000[6]	15	18	>1000	>1000	>1000
M3	210[6]	3.1	13	>1000	>1000	>1000
M4	130[6]	1.7	11	>1000	>1000	>1000
M5	110[6]	6.3	12	>1000	>1000	>1000
Adrenergic						
α1	7	7	19	0.8	7	57
α2	7	11	230	1.6	12	160
Histamine						



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H1 1	1	7	20	11	61

Note: Ki values can vary between studies due to different experimental conditions. The data presented here are representative values for comparative purposes.

Comparative Functional Activity

The functional activity of a compound at a receptor (agonist, antagonist, inverse agonist) is as critical as its binding affinity. The following table summarizes the functional potencies (EC50 or IC50, nM) and efficacies (Emax, % of endogenous agonist response) of **N-desmethylclozapine** and other atypical antipsychotics at key receptors.



Receptor	Drug	Functional Activity	Potency (EC50/IC50, nM)	Efficacy (Emax, %)
M1 Muscarinic	N- Desmethylclozap ine	Partial Agonist	115[5]	~50% of Acetylcholine[5]
Clozapine	Antagonist	-	-	
Olanzapine	Antagonist	-	-	_
Other Atypicals	Weak Antagonist/Inacti ve	-	-	
D2 Dopamine	N- Desmethylclozap ine	Partial Agonist	-	Weak (~25% of Dopamine)[3]
Clozapine	Antagonist/Invers e Agonist	-	-	
Aripiprazole	Partial Agonist	0.1-1.0	~25-30% of Dopamine	
Risperidone	Antagonist	-	-	_
Olanzapine	Antagonist	-	-	_
5-HT2A Serotonin	N- Desmethylclozap ine	Inverse Agonist	-	-
Clozapine	Inverse Agonist	-	-	
Most Atypicals	Inverse Agonist	-	-	

Signaling Pathways and Experimental Workflows

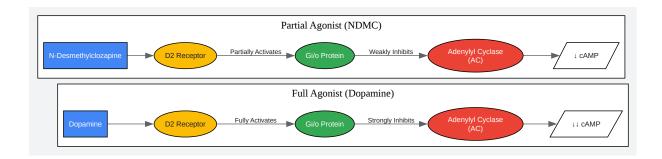
To visually represent the pharmacological mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).





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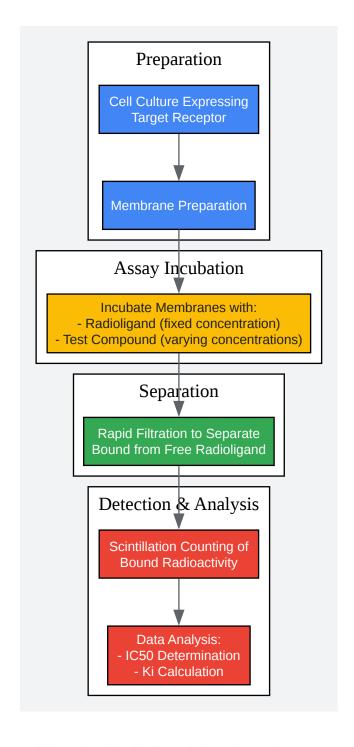
Caption: NDMC M1 Receptor Partial Agonist Signaling Pathway.



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Caption: NDMC D2 Receptor Partial Agonist Signaling.





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